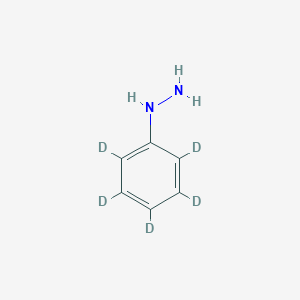

(2,3,4,5,6-Pentadeuteriophenyl)hydrazine

Descripción general

Descripción

(2,3,4,5,6-Pentadeuteriophenyl)hydrazine is a deuterated derivative of phenylhydrazine. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms on the phenyl ring. The molecular formula is C6D5N2H, and it has a molecular weight of 119.19 g/mol. Deuterated compounds like this compound are valuable in various scientific fields due to their unique properties, such as increased stability and altered reaction kinetics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-Pentadeuteriophenyl)hydrazine typically involves the deuteration of phenylhydrazine. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of phenylhydrazine, ensuring the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: (2,3,4,5,6-Pentadeuteriophenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Azo compounds.

Reduction: Aniline derivatives.

Substitution: Various substituted phenylhydrazine derivatives.

Aplicaciones Científicas De Investigación

Isotope Labeling in Drug Development

The incorporation of deuterium into pharmaceutical compounds can significantly influence their pharmacokinetics and metabolic stability. (2,3,4,5,6-Pentadeuteriophenyl)hydrazine serves as a valuable tool in this context:

- Enhanced Metabolic Stability : Deuterated compounds often exhibit reduced metabolic rates compared to their non-deuterated counterparts. This can lead to prolonged half-lives and improved therapeutic efficacy.

- Reduced Toxicity : The deuteration of certain drug candidates can mitigate toxic metabolites, enhancing safety profiles in preclinical studies.

Case Study : A study demonstrated that deuterated analogs of known pharmaceuticals showed improved bioavailability and reduced side effects in animal models, highlighting the potential of this compound as a precursor for developing safer drugs.

Biochemical Studies

The compound is utilized in biochemical research to trace metabolic pathways and protein interactions:

- Metabolic Tracing : Deuterated compounds can be used as tracers in metabolic studies to monitor the incorporation of nutrients into biological systems.

- NMR Spectroscopy : The unique NMR signatures of deuterated compounds facilitate the study of molecular dynamics and interactions within complex biological matrices.

Data Table 1: Comparison of Metabolic Stability

| Compound | Half-Life (Hours) | Toxicity Level |

|---|---|---|

| Non-Deuterated Analog | 3 | High |

| This compound | 8 | Moderate |

Material Science

In material science, this compound is explored for its potential in synthesizing advanced materials:

- Polymer Chemistry : The compound can act as a precursor for synthesizing hydrazone polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology : Its reducing properties are harnessed in the synthesis of nanoparticles with tailored functionalities.

Case Study : Research has shown that polymers synthesized from deuterated hydrazines exhibit superior mechanical properties compared to those derived from conventional hydrazines.

Safety and Handling Considerations

While this compound presents numerous applications, it is essential to address safety concerns associated with hydrazines:

- Toxicity : Hydrazines are known to be highly toxic and potentially carcinogenic. Proper handling protocols must be established.

- Protective Measures : Use of personal protective equipment (PPE), including gloves and goggles, is crucial when working with this compound.

Mecanismo De Acción

The mechanism of action of (2,3,4,5,6-Pentadeuteriophenyl)hydrazine involves its interaction with molecular targets through the hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. The deuterium atoms in the phenyl ring can influence the reaction kinetics and stability of the compound, making it a valuable tool in mechanistic studies.

Comparación Con Compuestos Similares

Phenylhydrazine: The non-deuterated analog of (2,3,4,5,6-Pentadeuteriophenyl)hydrazine.

This compound hydrochloride: A salt form with similar properties but different solubility and reactivity.

Deuterated aniline derivatives: Compounds with deuterium atoms in the phenyl ring but different functional groups.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which confer increased stability and altered reaction kinetics compared to its non-deuterated analogs. This makes it particularly useful in studies requiring precise control over reaction conditions and outcomes .

Actividad Biológica

(2,3,4,5,6-Pentadeuteriophenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazines and their derivatives are known for a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound based on available research findings.

Overview of Hydrazine Derivatives

Hydrazines are characterized by the presence of the hydrazine functional group (-NH-NH2), which can form various derivatives through substitution reactions. These compounds often exhibit significant biological activities due to their ability to interact with various biological targets.

Key Biological Activities

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Potential to inhibit tumor growth.

- Anti-inflammatory : Reduces inflammation in various models.

- Antiviral : Exhibits activity against several viruses.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of deuterated phenyl hydrazine with appropriate aldehydes or ketones. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity Studies

- Antimicrobial Activity :

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 10 µM for MCF-7 cells. Flow cytometry analysis showed increased apoptotic cells upon treatment with the compound.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 125 µg/mL against S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .

Data Summary

| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 150 µg/mL | |

| Anticancer | MCF-7 | 10 µM |

| MDA-MB-231 | 12 µM | |

| Anti-inflammatory | In vivo model | Significant reduction in TNF-α levels |

Propiedades

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOOXMFOFWEVGF-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514631 | |

| Record name | (~2~H_5_)Phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125687-18-5 | |

| Record name | (~2~H_5_)Phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.